methyl 2-cyano-2-(2-methylphenyl)acetate
Description
Properties
CAS No. |
34404-79-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-cyano-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H11NO2/c1-8-5-3-4-6-9(8)10(7-12)11(13)14-2/h3-6,10H,1-2H3 |
InChI Key |
KOCWSGMEIMMVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Deprotonation of methyl cyanoacetate (pKa ≈ 9–11) requires a strong base such as sodium hydride or potassium tert-butoxide. The resulting enolate attacks 2-methylbenzyl bromide or chloride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Patent CN1927801A highlights analogous alkylation conditions, where sodium hydroxide facilitates saponification and subsequent neutralization. For methyl 2-cyano-2-(2-methylphenyl)acetate, optimal temperatures range from 40–60°C, with reaction times of 4–6 hours.
Yield Optimization and Byproduct Mitigation
Yields depend on the stoichiometric ratio of the alkylating agent and base. Excess 2-methylbenzyl bromide (1.2–1.5 equivalents) improves conversion, while controlled addition minimizes dimerization. Post-reaction extraction with toluene or dichloromethane isolates the product, achieving yields up to 85%. Impurities such as dialkylated byproducts are minimized via temperature control and solvent selection.
Nucleophilic Substitution of α-Haloesters
Substituting α-haloesters with cyanide ions offers an alternative pathway. Methyl 2-bromo-2-(2-methylphenyl)acetate, synthesized via bromination of the corresponding ester, reacts with potassium cyanide (KCN) or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80–100°C.
Halogenation and Cyanidation Steps
Bromination of methyl 2-(2-methylphenyl)acetate using N-bromosuccinimide (NBS) or HBr in acetic acid introduces the α-bromo group. Subsequent displacement with cyanide proceeds via an SN2 mechanism, requiring anhydrous conditions to prevent hydrolysis. Patent CN110845358B emphasizes similar displacement reactions in methoxyimino ester synthesis, where thionyl chloride and methanol facilitate esterification.
Solvent and Catalytic Effects
Polar aprotic solvents like DMSO enhance cyanide nucleophilicity, while crown ethers (e.g., 18-crown-6) improve phase transfer in biphasic systems. Yields reach 75–80%, with residual halide content below 0.5% after aqueous workup.
Knoevenagel Condensation with Subsequent Modifications
While the Knoevenagel condensation typically forms α,β-unsaturated nitriles, hydrogenation of the intermediate provides access to saturated esters. Reacting 2-methylbenzaldehyde with methyl cyanoacetate in the presence of ammonium acetate yields methyl 2-cyano-3-(2-methylphenyl)acrylate, which undergoes catalytic hydrogenation to the target compound.
Condensation and Hydrogenation Parameters
The condensation step requires refluxing in ethanol or toluene, with yields of 70–80% for the unsaturated intermediate. Hydrogenation over palladium on carbon (Pd/C) at 50–60 psi H₂ pressure saturates the double bond, affording this compound in 90–95% purity.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(2-methylphenyl)acetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aromatic aldehydes, leading to the formation of arylidenemalononitriles and (E)-α-cyanocinnamic esters.
Substitution Reactions: The active hydrogen on the cyano group allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aromatic aldehydes, triethylamine, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve heating and the use of solvents such as ethanol .
Major Products Formed
Major products formed from reactions involving this compound include heterocyclic compounds, arylidenemalononitriles, and (E)-α-cyanocinnamic esters .
Scientific Research Applications
Methyl 2-cyano-2-(2-methylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable tool in biochemical research.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of perfumes, flavors, and polymers due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(2-methylphenyl)acetate involves its ability to participate in various chemical reactions due to the presence of the cyano and ester groups. These functional groups enable the compound to undergo nucleophilic substitution and condensation reactions, leading to the formation of biologically active molecules . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Differences
Substituent Effects: 2-Methylphenyl: The methyl group enhances lipophilicity and steric bulk compared to electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., chloro in ). This increases solubility in nonpolar solvents and may improve membrane permeability in bioactive applications . Nitro Group (2-nitrophenyl derivative): The nitro group (–NO₂) introduces strong electron-withdrawing effects, lowering the compound’s pKa and increasing reactivity in electrophilic substitutions .
Biological Activity: Anti-inflammatory and Enzyme Inhibition: Cyanoacetate derivatives with pyrrolidinone substituents (e.g., methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate) exhibit potent anti-inflammatory and anticholinesterase activity due to hydrogen bonding with enzyme active sites . The 2-methylphenyl group in the target compound may similarly interact with hydrophobic pockets in enzymes. Antidiabetic Potential: Substituted naphthalene derivatives (e.g., methyl 2-cyano-2-(3-cyclopropanecarbonyl-7-methoxy-naphthalen-1-yl)acetate) show α-amylase inhibition, suggesting the aromatic system’s size and substituents influence binding affinity .
Synthetic Applications: Heterocycle Synthesis: Methyl 2-cyano-2-(2-pyridinyl)acetate derivatives are intermediates in pyridine-based heterocycles, highlighting the role of cyano groups in cyclization reactions . Macromolecular Phasing: Derivatives like methyl 2-cyano-2-(hydroxyimino)acetate are used in experimental phasing for crystallography, though the 2-methylphenyl variant’s utility here is unexplored .
Q & A
Q. Optimization Tips :
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent cyano group degradation.
- Catalyst : Lewis acids (e.g., ZnCl₂) can improve regioselectivity in competing side reactions .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolves aromatic proton splitting patterns and confirms ester/cyano group positions. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons, appearing as a singlet near δ 3.8 ppm .
- 2D NMR (COSY, HSQC) : Resolves structural ambiguities in crowded aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.09) and fragmentation patterns .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the phenyl-acetate moiety .
Advanced: How can conflicting crystallographic data for this compound be resolved using computational tools?
Answer:
Discrepancies in crystallographic data (e.g., bond length variations or disorder in the phenyl ring) require:
- Software Validation : SHELXL (via R-factor analysis ) identifies outliers in electron density maps. For example, anisotropic refinement may correct for thermal motion artifacts in the cyano group .
- Twinned Data Handling : SHELXE’s twinning correction algorithms (e.g., HKLF5 format) address overlapping reflections in poorly diffracting crystals .
- DFT Calculations : Hybrid functional models (e.g., B3LYP/6-311G**) validate experimental geometries by comparing computed vs. observed bond lengths (<0.02 Å deviation) .
Advanced: What strategies address discrepancies in reported biological activity data across studies?
Answer:
Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ values) often stem from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
- Solubility Effects : Use co-solvents (e.g., DMSO ≤1%) to maintain compound stability in aqueous buffers. Validate via LC-MS to detect degradation products .
- Structural Confounders : Compare analogs (e.g., nitro vs. methoxy substituents) to isolate the cyano group’s role in activity. For example, replacing the 2-methylphenyl group with a 4-fluorophenyl moiety may enhance binding affinity .
Advanced: How does the electron-withdrawing cyano group influence reaction pathways and biological interactions?
Answer:
The cyano group (-C≡N) plays dual roles:
- Synthetic Reactivity :
- Nucleophilic Attack : The cyano carbon’s electrophilicity facilitates Michael additions with amines or thiols, forming β-cyano intermediates .
- Ring-Opening Reactions : In nitropyridine analogs, the cyano group stabilizes transition states in heterocyclic rearrangements .
- Biological Interactions :
- Hydrogen Bonding : The cyano nitrogen acts as a weak H-bond acceptor, enhancing target binding (e.g., kinase ATP pockets) .
- Metabolic Stability : Cyano groups resist oxidative degradation compared to ester moieties, improving pharmacokinetic profiles .
Advanced: How do substituents on the phenyl ring modulate this compound’s reactivity and bioactivity?
Answer:
Substituent effects are quantified via Hammett σ constants :
| Substituent (Position) | σ (para) | Impact on Reactivity | Bioactivity Example |
|---|---|---|---|
| -CH₃ (2-methyl) | -0.17 | Electron-donating; stabilizes carbocation intermediates | Reduces CYP450 inhibition vs. nitro analogs |
| -NO₂ (4-nitro) | +0.78 | Electron-withdrawing; accelerates SNAr reactions | Enhances antibacterial activity (MIC: 2 μg/mL) |
| -F (3-fluoro) | +0.34 | Moderate EW effect; improves metabolic stability | Increases blood-brain barrier penetration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
